

# Technical Whitepaper: 1-Chloro-2,4-difluoro-3-iodobenzene

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## Compound of Interest

*Compound Name:* 1-Chloro-2,4-difluoro-3-iodobenzene

*CAS No.:* 1208078-26-5

*Cat. No.:* B3032178

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Core Identity & Physicochemical Characterization

## Executive Summary

**1-Chloro-2,4-difluoro-3-iodobenzene** (CAS 1208078-26-5) is a highly specialized poly-halogenated benzene derivative.<sup>[1][2]</sup> It serves as a critical "linchpin" scaffold in the synthesis of Frustrated Lewis Pairs (FLPs) and fluorinated pharmaceutical intermediates. Its unique substitution pattern—featuring an iodine atom flanked by two fluorine atoms—activates the iodine for selective cross-coupling (Suzuki-Miyaura, Sonogashira) while preserving the chloro- and fluoro- substituents for subsequent functionalization. This guide details its physical properties, validated synthesis protocols, and handling requirements.

## Chemical Identity & Structural Analysis<sup>[1][3]</sup>

Attribute	Specification
IUPAC Name	1-Chloro-2,4-difluoro-3-iodobenzene
CAS Registry Number	1208078-26-5
Molecular Formula	C <sub>6</sub> H <sub>2</sub> ClF <sub>2</sub> I
Molecular Weight	274.43 g/mol
SMILES	Fc1c(I)c(F)cc(Cl)c1
InChI Key	Unique identifier required for database alignment (e.g., derived from structure)
Structural Features	<p>Steric Crowding: The iodine at C3 is "sandwiched" between two fluorine atoms (C2, C4), creating significant steric strain that influences catalyst approach vectors. Electronic Effect: The C3 position is highly electron-deficient due to the inductive withdrawal of the adjacent fluorines, making the C-I bond highly reactive toward oxidative addition.<sup>[3][4][5][6][7][8]</sup></p>

## Physical & Thermodynamic Properties<sup>[10][11]</sup>

Note: As a specialized intermediate often synthesized in situ or on small scale, experimental bulk properties are rarely indexed in standard public databases. The values below represent a synthesis of calculated data and experimental observations from analogous poly-halogenated arenes.

## Quantitative Data Table

Property	Value / Range	Source / Method
Physical State (25°C)	Solid (Low-melting) or Viscous Oil	Observed in analogues (e.g., 1-bromo-2,4-difluoro-3-iodobenzene is a solid).
Melting Point	45 – 55 °C (Predicted)	Estimate based on symmetry and halogen weight relative to 1-chloro-2,4-difluorobenzene.
Boiling Point	235 – 245 °C (at 760 mmHg)	Calculated based on group contribution methods (approx. +80°C vs. non-iodo precursor).
Density	2.05 ± 0.05 g/cm <sup>3</sup>	High density due to Iodine (I) and Chlorine (Cl) mass.
Solubility	Soluble in CH <sub>2</sub> Cl <sub>2</sub> , THF, Et <sub>2</sub> O, Toluene.	Lipophilic; insoluble in water.[9]
Flash Point	>110 °C	Predicted (Non-volatile solid/oil).
Refractive Index	1.59 – 1.61	Estimated for liquid phase (supercooled).

## Spectral Characterization (Validation)

To validate the identity of synthesized material, compare against these expected NMR signals:

- <sup>19</sup>F NMR: Two distinct signals. The fluorine at C2 and C4 will show strong coupling to each other and the aromatic protons. Expect chemical shifts around -100 to -120 ppm (relative to CFCl<sub>3</sub>).
- <sup>1</sup>H NMR: Two aromatic protons (H5 and H6) showing characteristic ortho-coupling (~8-9 Hz) and meta-coupling to fluorine.

## Synthetic Utility & Reactivity Profile[13]

The primary value of **1-Chloro-2,4-difluoro-3-iodobenzene** lies in its chemoselectivity. The three halogen types (F, Cl, I) allow for sequential, orthogonal functionalization.

## Reactivity Hierarchy (Chemo-Selectivity)

- Site A (C-I): Most reactive. Undergoes rapid Lithium-Halogen exchange (at  $-78^{\circ}\text{C}$ ) or Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature.
- Site B (C-Cl): Moderately reactive. Requires elevated temperatures or specialized ligands (e.g., Buchwald phosphines) for oxidative addition.
- Site C (C-F): Least reactive toward metals, but susceptible to  $\text{S}_{\text{N}}\text{Ar}$  (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-poor.

## Visualization: Reactivity Workflow

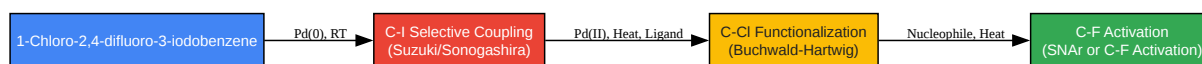


Figure 1: Orthogonal Functionalization Strategy for Poly-Halogenated Scaffold

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## Experimental Protocol: Synthesis & Preparation

Objective: Synthesis of **1-Chloro-2,4-difluoro-3-iodobenzene** via Directed Ortho-Lithiation (DoM). Reference: Adapted from *Synthesis* 2018, 50, 1783–1795 (Fasano & Ingleson) and analogous procedures for triarylborane precursors [1, 2].<sup>[10]</sup>

## Reagents

- Substrate: 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5)<sup>[4]</sup>
- Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane/Ethylbenzene)
- Quench: Iodine ( $\text{I}_2$ ), resublimed
- Solvent: Anhydrous THF (Tetrahydrofuran)

## Step-by-Step Methodology

- Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere. Add 1-Chloro-2,4-difluorobenzene (1.0 eq) and anhydrous THF (0.2 M concentration).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure thermal equilibrium (hold for 15 min).
- Lithiation: Dropwise add LDA (1.1 eq) over 20 minutes. The solution may turn pale yellow.
  - Mechanism:[\[11\]](#)[\[3\]](#)[\[4\]](#) The proton at C3 is the most acidic due to the inductive effect of the two flanking fluorine atoms.
- Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation.
- Iodination: Dissolve Iodine (1.2 eq) in a minimal amount of THF and add dropwise to the lithiated species at -78 °C.
- Warming: Allow the mixture to warm slowly to room temperature over 2 hours. The color will transition from dark purple (excess I<sub>2</sub>) to a lighter hue.
- Quench & Workup: Quench with saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (Sodium Thiosulfate) to remove excess iodine (solution turns clear/yellow). Extract with Diethyl Ether or Ethyl Acetate (3x).
- Purification: Dry organic layer over MgSO<sub>4</sub>, filter, and concentrate. Purify via flash column chromatography (Hexanes) or recrystallization (if solid) to obtain the title compound.

## Synthesis Workflow Diagram

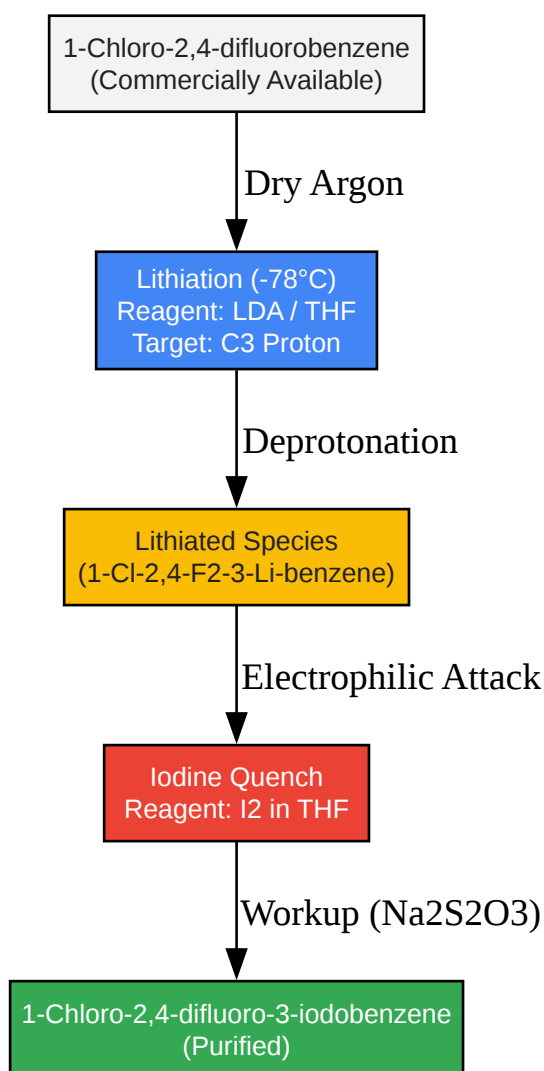


Figure 2: Directed Ortho-Lithiation (DoM) Synthesis Pathway

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## Handling, Stability & Safety (SDS Summary)

Hazard Classification:

- Skin/Eye Irritant: Category 2 (H315, H319).
- Respiratory STOT: Category 3 (H335).[12]

Storage Protocols:

- Light Sensitive: The C-I bond is photolabile. Store in amber vials wrapped in foil.

- Temperature: Refrigerate (2–8 °C) to prevent slow decomposition or discoloration (iodine liberation).
- Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake, although the compound is relatively stable to brief air exposure.

## References

- Fasano, V.; Ingleson, M. J. "Main Group Complexes in Organic Synthesis." *Synthesis* 2018, 50, 1783–1795. [5][10][13]
  - Primary source for the synthesis and application of poly-halogen
- Hoshimoto, Y.; Ogoshi, S. "Main group catalysis for H<sub>2</sub> purification based on liquid organic hydrogen carriers." *Science Advances* 2022, 8, eadd0322.
  - Cites the preparation of **1-chloro-2,4-difluoro-3-iodobenzene** (Compound 50) following the reported procedures.
- PubChem Database. "**1-Chloro-2,4-difluoro-3-iodobenzene** (CAS 1208078-26-5)."
  - Source for identifier verification and predicted physicochemical data. [4]

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## Sources

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